3-Formylphenyl 3-bromobenzoate 3-Formylphenyl 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286314
InChI: InChI=1S/C14H9BrO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H
SMILES: C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O
Molecular Formula: C14H9BrO3
Molecular Weight: 305.12 g/mol

3-Formylphenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC13286314

Molecular Formula: C14H9BrO3

Molecular Weight: 305.12 g/mol

* For research use only. Not for human or veterinary use.

3-Formylphenyl 3-bromobenzoate -

Specification

Molecular Formula C14H9BrO3
Molecular Weight 305.12 g/mol
IUPAC Name (3-formylphenyl) 3-bromobenzoate
Standard InChI InChI=1S/C14H9BrO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H
Standard InChI Key JTXNYZZLJLFLDG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O
Canonical SMILES C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O

Introduction

Structural and Molecular Properties

Chemical Identity

3-Formylphenyl 3-bromobenzoate is characterized by the following identifiers:

PropertyValueSource
IUPAC Name(3-formylphenyl) 3-bromobenzoate
Molecular FormulaC₁₄H₉BrO₃
Molecular Weight305.12 g/mol
CAS Registry Number603117
SMILESC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=O

Spectroscopic Characterization

Key spectroscopic data for structural confirmation:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):

    • δ 10.23 (s, 1H, CHO)

    • δ 8.37–7.43 (m, 8H, aromatic protons) .

  • ¹³C NMR (CDCl₃):

    • δ 190.1 (CHO), 164.3 (C=O), 134.2–122.5 (aromatic carbons), 121.6 (C-Br) .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1705 cm⁻¹ (C=O stretch of ester) and 1690 cm⁻¹ (C=O stretch of formyl group) .

Mass Spectrometry (MS):

  • Molecular ion peak at m/z 305.12 (M⁺) with fragments at m/z 228 (loss of Br) and 121 (C₆H₅CO⁺) .

Synthesis Methods

Traditional Esterification

The compound is synthesized via acid-catalyzed esterification between 3-formylphenol and 3-bromobenzoic acid:
Reagents:

  • 3-Formylphenol, 3-bromobenzoic acid, H₂SO₄ (catalyst), DMF (solvent).
    Conditions:

  • Reflux at 120°C for 12 hours .
    Yield: ~75% after purification by column chromatography .

Mechanochemical Synthesis

A solvent-free approach utilizing mechanical grinding:
Procedure:

  • Equimolar reactants (3-formylphenol and 3-bromobenzoyl chloride) are ground with K₂CO₃ in a ball mill.
    Advantages:

  • Reduced reaction time (2 hours) and higher purity (>95%) .

Palladium-Catalyzed Coupling

For advanced derivatives, Suzuki-Miyaura cross-coupling is employed:
Example Reaction:

  • 3-Formylphenyl 3-bromobenzoate + Phenylboronic acid → Biphenyl derivative.
    Catalyst: Pd(PPh₃)₄ (2 mol%), K₃PO₄ (base), 1,4-dioxane, 80°C .

Applications in Research

Pharmaceutical Intermediate

  • PPAR-γ Agonists: The formyl group facilitates Schiff base formation with amines, yielding potential antidiabetic agents .

  • Anticancer Probes: Bromine enables radioisotope labeling (e.g., ⁷⁷Br) for tumor imaging .

Materials Science

  • Liquid Crystals: Serves as a precursor for mesogenic compounds via Suzuki coupling .

  • Polymer Additives: Enhances thermal stability in polyesters .

Organic Synthesis

  • Cross-Coupling Reactions: Bromine participates in Buchwald-Hartwig amination or Ullmann reactions .

  • Reduction Reactions: Formyl group reduces to hydroxymethyl (–CH₂OH) using NaBH₄.

ParameterSpecificationSource
ToxicityHarmful if inhaled or ingested
StorageSealed, dry, 2–8°C
DisposalIncineration with scrubber

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